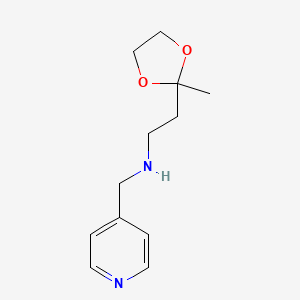![molecular formula C11H18N2O2S B6631802 2-(2-methyl-1,3-dioxolan-2-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B6631802.png)
2-(2-methyl-1,3-dioxolan-2-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methyl-1,3-dioxolan-2-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine is a chemical compound that has been widely used in scientific research. It is commonly known as MTEDA and is a chiral ligand that is used in asymmetric synthesis. MTEDA is also used as a catalyst in various chemical reactions.
Mechanism of Action
MTEDA acts as a chiral ligand by coordinating with a metal center and forming a complex. It can also act as a catalyst by activating a substrate and facilitating a chemical reaction. The mechanism of action of MTEDA varies depending on the type of reaction it is used in.
Biochemical and Physiological Effects:
MTEDA is not used in any drug formulation and has no known biochemical or physiological effects in humans. It is used only in scientific research and laboratory experiments.
Advantages and Limitations for Lab Experiments
MTEDA has several advantages in laboratory experiments. It is a highly efficient catalyst and chiral ligand that can be used in various chemical reactions. It also has a high level of enantioselectivity, which makes it useful in asymmetric synthesis. However, MTEDA has some limitations. It is a toxic compound that requires careful handling and disposal. It is also expensive, which can limit its use in some laboratory experiments.
Future Directions
There are several future directions for the use of MTEDA in scientific research. One direction is to explore its use in new chemical reactions and synthesis of new compounds. Another direction is to optimize the synthesis method of MTEDA to improve its efficiency and reduce its cost. Additionally, the development of new chiral ligands and catalysts based on the structure of MTEDA is another potential future direction.
Synthesis Methods
MTEDA can be synthesized by the reaction of 2-methyl-1,3-dioxolane-2-carboxylic acid with 4-methyl-1,3-thiazole-5-carboxaldehyde in the presence of sodium borohydride. The resulting product is then treated with ethylenediamine to obtain MTEDA. This method is a simple and efficient way to synthesize MTEDA with high yields.
Scientific Research Applications
MTEDA is widely used in scientific research as a chiral ligand and a catalyst. It has been used in various chemical reactions such as asymmetric hydrogenation, asymmetric epoxidation, and asymmetric allylation. MTEDA is also used in the synthesis of various compounds such as amino acids, peptides, and pharmaceuticals.
properties
IUPAC Name |
2-(2-methyl-1,3-dioxolan-2-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-9-10(16-8-13-9)7-12-4-3-11(2)14-5-6-15-11/h8,12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYULYYPQFYQDNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CNCCC2(OCCO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(hydroxymethyl)cyclobutyl]-2-methyl-1,3-thiazole-5-sulfonamide](/img/structure/B6631736.png)
![5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid](/img/structure/B6631750.png)
![5-[(1-Pyridin-4-ylethylamino)methyl]furan-3-carboxylic acid](/img/structure/B6631751.png)

![6-N-[2-(oxolan-2-yl)ethyl]-7H-purine-2,6-diamine](/img/structure/B6631775.png)
![6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine](/img/structure/B6631781.png)
![5-[(1-Methoxy-2-methylpropan-2-yl)carbamoyl]furan-3-carboxylic acid](/img/structure/B6631784.png)
![6-N-[(4-bromothiophen-2-yl)methyl]-7H-purine-2,6-diamine](/img/structure/B6631789.png)
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(2-methylpyrazol-3-yl)methyl]ethanamine](/img/structure/B6631790.png)


![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(5-methylfuran-2-yl)methyl]ethanamine](/img/structure/B6631810.png)